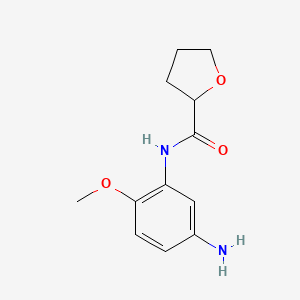

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

CAS No.: 926249-79-8

Cat. No.: VC2259225

Molecular Formula: C12H16N2O3

Molecular Weight: 236.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 926249-79-8 |

|---|---|

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| IUPAC Name | N-(5-amino-2-methoxyphenyl)oxolane-2-carboxamide |

| Standard InChI | InChI=1S/C12H16N2O3/c1-16-10-5-4-8(13)7-9(10)14-12(15)11-3-2-6-17-11/h4-5,7,11H,2-3,6,13H2,1H3,(H,14,15) |

| Standard InChI Key | IWEHALCXGXKVDJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 |

| Canonical SMILES | COC1=C(C=C(C=C1)N)NC(=O)C2CCCO2 |

Introduction

N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is a synthetic organic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by the presence of a tetrahydrofuran ring and an amino group, which contribute to its biological activities.

Key Features:

-

Molecular Formula: Not explicitly provided in the available literature, but it is known to have a molecular weight of approximately 223.23 g/mol.

-

Classification: It is classified as an amide, specifically a carboxamide, due to the presence of the carboxamide functional group.

-

Aromatic Compound: It is also categorized as an aromatic compound due to the presence of the methoxy-substituted phenyl ring.

Synthesis of N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide

The synthesis of this compound typically involves several chemical reactions starting with 5-amino-2-methoxybenzoic acid. A common method includes the reaction of 5-amino-2-methoxybenzoic acid with oxalyl chloride or other activating agents to form an acyl chloride intermediate, which is then reacted with tetrahydrofuran under controlled conditions.

Synthesis Steps:

-

Formation of Acyl Chloride Intermediate: The reaction of 5-amino-2-methoxybenzoic acid with oxalyl chloride.

-

Reaction with Tetrahydrofuran: The acyl chloride intermediate is then reacted with tetrahydrofuran to form the desired carboxamide.

Reactivity Profile:

| Reaction Type | Description |

|---|---|

| Hydrolysis | Under acidic or basic conditions to form acids or amines. |

| Electrophilic Substitution | Reactions with electrophiles to form substituted derivatives. |

Biological Activities and Potential Applications

This compound has demonstrated potential therapeutic applications, particularly in treating inflammation-related conditions. Its mechanism of action involves interaction with specific biological targets, although detailed studies are needed to fully elucidate these interactions.

Potential Applications:

-

Inflammation-Related Conditions: It shows promise in treating conditions related to inflammation.

-

Medicinal Chemistry: Its structural characteristics make it a subject of interest in medicinal chemistry for various biochemical interactions.

Comparison with Similar Compounds

While specific data on N-(5-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide is limited, compounds with similar structures, such as N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide, exhibit notable pharmacological activities. These compounds often involve multi-step organic syntheses and can undergo various chemical reactions.

Similar Compounds:

| Compound Name | Molecular Weight | Key Features |

|---|---|---|

| N-(4-Amino-2-methoxyphenyl)tetrahydrofuran-2-carboxamide | 236.27 g/mol | Contains a tetrahydrofuran ring and an amino group; classified as an amide. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume